2-Ethylamino-N-(2-methoxy-ethyl)-acetamide
Description
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide is an acetamide derivative characterized by an ethylamino group attached to the carbonyl carbon and a methoxyethyl substituent on the nitrogen atom.
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(ethylamino)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C7H16N2O2/c1-3-8-6-7(10)9-4-5-11-2/h8H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
UKMOAWJUEOCKCT-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide typically involves the reaction of ethylamine with 2-methoxyethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino or methoxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides and ethers.
Scientific Research Applications
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Variations
The biological activity and physicochemical properties of acetamides are highly dependent on substituents. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Acetamide Derivatives
* Inferred from structural analogs in .
Hydrophobic vs. Polar Groups
- Methoxyethyl vs. Butyl Chains : Compound 14 (methoxyethyl) exhibited moderate 17β-HSD2 inhibition, while Compound 15 (butyl chain) showed enhanced activity due to stronger hydrophobic interactions with the enzyme’s binding pocket .
- Aromatic vs. Aliphatic Substituents : Derivatives with aromatic rings (e.g., 3-chloro-4-hydroxyphenyl in Compound 14) demonstrated higher inhibitory activity compared to purely aliphatic analogs, likely due to π-π stacking interactions .
Electron-Withdrawing vs. Electron-Donating Groups
- Chloro and hydroxyl groups (e.g., in Compound 14) increase electrophilicity, enhancing binding to enzymes like 17β-HSD2.
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
| Compound | LogP (Octanol-Water) | Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide | 0.98* | ~50* | 2 | 4 |
| Compound 14 | 1.45 | 15 | 2 | 4 |
| Compound 15 | 2.30 | 5 | 1 | 3 |
| 2-amino-N-(2-hydroxyethyl)acetamide | -0.75 | >100 | 3 | 4 |
* Estimated using computational tools (e.g., ChemAxon).
- The target compound’s methoxyethyl group lowers LogP compared to butyl-chain analogs, balancing hydrophobicity and aqueous solubility. This property may enhance bioavailability relative to more lipophilic derivatives .
Biological Activity
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide is a compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1250161-70-6
This compound features an ethylamino group and a methoxyethyl substituent, which contribute to its biological properties.
Biological Activity Overview
The biological activity of 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide has been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and antiviral agent.
Antimicrobial Activity
Research indicates that compounds similar to 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide exhibit significant antimicrobial properties. For instance, derivatives of acetamide have shown efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical enzymatic pathways necessary for bacterial survival.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide. In particular, the compound has been explored for its ability to inhibit specific cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HepG2 | 5.00 |
| MCF-7 | 6.00 |
| HCT116 | 5.17 |
| A549 | 5.25 |
These results suggest a promising profile for further development as an anticancer agent, particularly through dual targeting of pathways involved in tumor growth and proliferation .
Antiviral Activity
The antiviral properties of the compound have also been explored, particularly against SARS-CoV-2. In vitro studies demonstrated that certain derivatives exhibited notable antiviral activity with EC values comparable to established antiviral agents like remdesivir. This suggests that the compound may inhibit viral replication through interactions with viral proteins or host cell pathways .
The proposed mechanisms of action for 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide include:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in critical metabolic pathways in cancer cells.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, causing disruption and leading to cell death in microbial pathogens.
- Targeting Viral Proteins : The interaction with viral proteins may inhibit the replication cycle of viruses like SARS-CoV-2.
Case Studies and Research Findings
- Anticancer Efficacy : A study on various acetamide derivatives showed that structural modifications significantly influenced their anticancer activity. Compounds with specific substituents exhibited enhanced potency against multiple cancer cell lines .
- Antimicrobial Screening : A screening of several acetamide derivatives revealed that those with longer alkyl chains had improved antimicrobial activity against Gram-positive bacteria, suggesting a structure-activity relationship that warrants further investigation.
- Antiviral Properties : Research highlighted that certain derivatives could effectively reduce viral load in infected cell cultures, indicating their potential as therapeutic agents against emerging viral threats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
